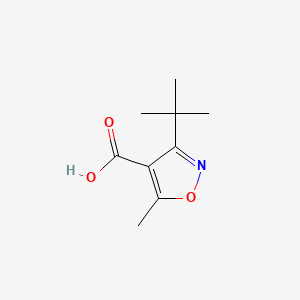
6-Amino-3-methyl-1,2-dihydroquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like “6-Amino-3-methyl-1,2-dihydroquinolin-2-one” would include a quinoline backbone with an amino group at the 6-position and a methyl group at the 3-position . The exact structure can influence the compound’s properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Amino-3-methyl-1,2-dihydroquinolin-2-one” are not specified in the literature I found. Such properties could include melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
6-Amino-3-methyl-1,2-dihydroquinolin-2-one has been incorporated into synthetic strategies for creating compounds with significant antibacterial and antifungal properties. For instance, Desai, Harsorab, and Mehtaa (2021) demonstrated the synthesis of compounds with enhanced antimicrobial activities, emphasizing the role of electron withdrawing groups and the presence of –OH group on the meta position in augmenting these activities (Desai, Harsorab, & Mehtaa, 2021).
Anticancer Activity
The molecule has shown potential in the development of anticancer agents. For example, Fang et al. (2016) synthesized α-aminophosphonate derivatives containing a 2-oxoquinoline structure, exhibiting moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).
Tubulin Polymerization Inhibition
A derivative of 6-Amino-3-methyl-1,2-dihydroquinolin-2-one has been identified as a tubulin polymerization inhibitor. Minegishi et al. (2015) reported that methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate inhibited tubulin accumulation and induced cell cycle arrest in cancer cells (Minegishi et al., 2015).
Antimalarial Agents
Research has been conducted on using the compound in the synthesis of potential antimalarial agents. Carroll et al. (1976) described the synthesis of various derivatives that were tested for antimalarial activity, showcasing the compound's potential in treating malaria (Carroll, Blackwell, Philip, & Twine, 1976).
Chemosensors for Metal Ions
The compound's derivatives have been used in the synthesis of chemosensors for detecting metal ions. Hazra et al. (2018) synthesized compounds that could detect Al3+ and Zn2+ ions by fluorescence enhancement, demonstrating the compound's utility in environmental and biochemical sensing (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Alzheimer's and Prion Disease Treatment
The compound has also been investigated for its therapeutic potential in protein misfolding diseases like Alzheimer's and prion diseases. Staderini et al. (2013) discussed a derivative that exhibited properties suitable for diagnosing and monitoring response to therapy in such diseases (Staderini et al., 2013).
Propriétés
IUPAC Name |
6-amino-3-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-5H,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJQAOVIGICVSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)N)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-methyl-1,2-dihydroquinolin-2-one | |
CAS RN |
1018652-50-0 |
Source


|
| Record name | 6-amino-3-methyl-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1372527.png)

![1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine](/img/structure/B1372533.png)



![1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B1372540.png)
![2-[(4-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1372541.png)

